molecular formula C10H19N B13296205 2-Cycloheptylazetidine

2-Cycloheptylazetidine

Cat. No.: B13296205
M. Wt: 153.26 g/mol
InChI Key: LOXCVXPUUCWXAC-UHFFFAOYSA-N
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Description

2-Cycloheptylazetidine is a secondary amine featuring a four-membered azetidine ring substituted with a cycloheptyl group at the 2-position.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-cycloheptylazetidine

InChI

InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)10-7-8-11-10/h9-11H,1-8H2

InChI Key

LOXCVXPUUCWXAC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylazetidine typically involves the cyclization of appropriate precursors. . This reaction is carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring. The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized azetidines, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Cycloheptylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Diazetidin-2-one Derivatives

1,3-Diazetidin-2-ones are lactam analogs of azetidines, where the nitrogen atoms are part of a ketone-containing ring. Key differences include:

  • Structural Features: The lactam group introduces polarity and hydrogen-bonding capability, contrasting with the non-polar secondary amine in 2-cycloheptylazetidine.
  • Computational studies (e.g., molecular docking and ADME profiling) highlight their favorable drug-like properties, though specific data for this compound are lacking .
  • Synthesis : Diazetidin-2-ones often require specialized ring-closing methodologies, whereas this compound synthesis likely involves alkylation of azetidine precursors.

1-(3,4-Dichlorobenzyl)-1,4-diazepane

This seven-membered diazepane derivative, also listed by CymitQuimica, differs in:

  • Ring Size and Strain : The diazepane’s larger ring reduces strain, enhancing conformational flexibility compared to the rigid azetidine core.
  • Substituent Effects : The 3,4-dichlorobenzyl group introduces electron-withdrawing effects and aromaticity, contrasting with the purely aliphatic cycloheptyl group in this compound. Such differences impact solubility and target binding .

2-Aminobenzamides

Key contrasts include:

  • Bioactivity: 2-Aminobenzamides are explored as histone deacetylase (HDAC) inhibitors, leveraging their planar aromatic structure for DNA interaction—a feature absent in this compound.
  • Analytical Methods: Glycan analysis techniques (e.g., GlycoBase) used for 2-aminobenzamides are less relevant to azetidines due to structural dissimilarities .

Data Table: Comparative Analysis of Azetidine Derivatives and Analogs

Compound Name Core Structure Ring Size Substituent Key Properties Availability Status
This compound Azetidine 4-membered Cycloheptyl High lipophilicity, strained ring Discontinued
1,3-Diazetidin-2-one Lactam 4-membered Variable (e.g., aryl) Polar, drug-like ADME profiles Research-scale
1-(3,4-Dichlorobenzyl)-1,4-diazepane Diazepane 7-membered 3,4-Dichlorobenzyl Flexible, aromatic interactions Discontinued
2-Aminobenzamide Benzamide N/A Amino group HDAC inhibition, planar structure Commercial

Research Findings and Challenges

  • Synthetic Accessibility : The discontinued status of this compound suggests synthetic challenges, such as poor yields or instability during alkylation .
  • Pharmacological Potential: While diazetidin-2-ones show promise in drug design, the steric bulk of this compound may limit its utility in target binding without further derivatization.
  • Data Gaps: No experimental ADME or toxicity data for this compound are available in the provided evidence. Computational modeling (as applied to diazetidin-2-ones ) could bridge this gap.

Biological Activity

2-Cycloheptylazetidine is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential applications as therapeutic agents. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including nucleophilic ring-opening and cyclization reactions. The general synthetic route involves the transformation of 1,2-amino alcohols into N-alkylazetidines, which includes this compound as a derivative. The synthesis typically yields good to excellent results with careful optimization of reaction conditions .

Pharmacological Properties

The biological activity of this compound is primarily characterized by its interactions with several biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Azetidines have been shown to interact with nAChRs, which are crucial for neurotransmission and have implications in neurodegenerative diseases .
  • Anticancer Activity : Certain azetidine derivatives exhibit inhibitory effects on cyclin-dependent kinase 8 (CDK8), indicating potential as anticancer agents .
  • Inhibition of Monoacylglycerol Lipase (MAGL) : This inhibition can lead to increased levels of endocannabinoids, suggesting therapeutic potential in pain management and neuroprotection .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve the following pathways:

  • Receptor Modulation : Interaction with nAChRs can modulate neurotransmitter release and neuronal excitability.
  • Cell Cycle Regulation : Inhibition of CDK8 affects cell cycle progression, leading to reduced proliferation of cancer cells.
  • Endocannabinoid System Modulation : By inhibiting MAGL, the compound may enhance endocannabinoid signaling pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various azetidine derivatives, including this compound. The results indicated that compounds with cycloalkyl substituents showed significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to apoptosis induction through activation of caspase pathways .

CompoundIC50 (µM)Cancer Cell Line
This compound15MCF-7 (Breast Cancer)
Control--

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of azetidine derivatives. In vivo studies demonstrated that this compound improved cognitive functions in animal models by enhancing cholinergic signaling through nAChR modulation .

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